2-Oxo-1,2-diphenylethyl thiocyanate
Description
2-Oxo-1,2-diphenylethyl thiocyanate is a thiocyanate derivative characterized by a central 2-oxo-1,2-diphenylethyl scaffold. Its structure comprises two phenyl groups attached to an ethyl chain bearing a ketone (oxo) group and a thiocyanate (-SCN) substituent. The compound’s reactivity and applications are likely influenced by the electron-withdrawing thiocyanate group and steric effects from the diphenylethyl moiety.
Properties
CAS No. |
19203-00-0 |
|---|---|
Molecular Formula |
C15H11NOS |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
(2-oxo-1,2-diphenylethyl) thiocyanate |
InChI |
InChI=1S/C15H11NOS/c16-11-18-15(13-9-5-2-6-10-13)14(17)12-7-3-1-4-8-12/h1-10,15H |
InChI Key |
GVHNHLDTXHQFNQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC#N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC#N |
Other CAS No. |
19203-00-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 2-Oxo-1,2-diphenylethyl thiocyanate with structurally related thiocyanate-containing compounds reported in the literature, focusing on molecular properties, physical characteristics, and reactivity.
Molecular and Physical Properties
Table 1: Comparative Data for this compound and Analogs
*Data inferred from structural analogs.
Key Observations:
Melting Points: Bulkier substituents correlate with higher melting points. For example, compound 7h (307–308°C), featuring phenylaminocarbonyl and thiadiazole groups, has a significantly higher melting point than 7j (122–123°C) with a thienoyl substituent . The styryl group in 15b (151–152°C) imparts moderate thermal stability compared to thienoyl analogs .
Synthetic Yields: Yields for analogs range from 65% to 70%, suggesting that steric or electronic effects from substituents (e.g., thienoyl vs. styryl) marginally impact reaction efficiency .
Molecular Weight and Solubility: Higher molecular weight compounds (e.g., 7h at 547.65 g/mol) may exhibit lower solubility in polar solvents due to increased hydrophobicity. The target compound’s smaller size (253.32 g/mol) could enhance solubility in organic solvents like ethanol or DMSO.
Spectroscopic and Reactivity Profiles
Infrared (IR) Spectroscopy:
- Carbonyl (C=O) stretches in analogs appear between 1660–1675 cm⁻¹, consistent with ketone or amide groups . The target compound’s oxo group is expected to show a similar absorption.
Nuclear Magnetic Resonance (NMR):
- 1H NMR: Aromatic protons in analogs resonate between δ 6.8–8.4 ppm, reflecting the electronic environment of phenyl or thienoyl groups . The target compound’s diphenylethyl moiety would likely show complex splitting in this region.
- 13C NMR : Carbonyl carbons in analogs appear at δ 165–178 ppm, while thiocyanate-attached carbons are observed near δ 120–140 ppm .
Reactivity:
- The thiocyanate group’s nucleophilicity enables participation in cyclization or substitution reactions. For example, analogs form thiadiazole rings via reactions with hydrazonoyl halides .
- Electron-withdrawing groups (e.g., ketones) may enhance the electrophilicity of adjacent carbons, facilitating nucleophilic attacks.
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